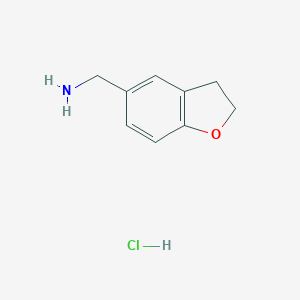

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHOTUFEUBWUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635309-62-5 | |

| Record name | 5-Benzofuranmethanamine, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635309-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride , a notable heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural motif, the 2,3-dihydrobenzofuran core, is a recognized privileged structure, frequently incorporated into the design of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 2,3-dihydro-1-benzofuran-5-ylmethanamine hydrochloride | [1] |

| CAS Number | 635309-62-5 | [1] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Physical Form | Solid | [1] |

While specific experimental data for properties such as melting point and solubility are not widely published, the hydrochloride salt form suggests it is likely to exhibit some degree of solubility in polar solvents. The purity of commercially available batches is typically high, often around 98%[1].

Synthesis and Reactivity

The synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine typically involves a multi-step process. A common and effective route is the reduction of the corresponding 5-nitro-2,3-dihydrobenzofuran.

Illustrative Synthetic Pathway

Caption: General synthetic route to this compound.

This process generally involves catalytic hydrogenation, a robust and widely used method for the reduction of nitroarenes to primary amines. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

The reactivity of the 2,3-dihydrobenzofuran scaffold is a subject of extensive research, with various methods developed for its synthesis and functionalization[2]. These strategies often employ transition metal catalysis to achieve diverse and complex molecular architectures, highlighting the versatility of this heterocyclic system in organic synthesis.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be inferred from the analysis of closely related structures.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzofuran ring, as well as signals for the methylene groups of the dihydrofuran ring and the aminomethyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the aromatic and aliphatic carbons within the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, (2,3-Dihydrobenzofuran-5-yl)methanamine.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

Applications in Drug Discovery

The 2,3-dihydrobenzofuran moiety is a key component in numerous biologically active compounds. Its presence often imparts favorable pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which is implicated in inflammation and cancer[3].

The aminomethyl group attached to the benzofuran core provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds in drug development programs.

Safety and Handling

This compound is classified as an irritant[4]. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier[4].

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data on its physical properties are not extensively documented in publicly accessible literature, its structural features and the known biological significance of the 2,3-dihydrobenzofuran scaffold underscore its importance for researchers in the fields of organic synthesis and medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. This compound. [Link]

-

American Elements. amine hydrochloride. [Link]

-

PubChem. 2,3-Dihydro-1-benzofuran-5-ylmethanamine. [Link]

- Google Patents.

- Google P

- Google Patents. PL341239A1 - Dihydrobenzofuranes.

-

ZaiQi Bio-Tech. (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride| CAS No:2135600-87-0. [Link]

- Google Patents. US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.

-

Cole-Parmer. Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. [Link]

-

ResearchGate. Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. [Link]

-

Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

-

PubChemLite. (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine. [Link]

-

PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

Sources

- 1. This compound | 635309-62-5 [sigmaaldrich.com]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Therapeutic Promise of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide to Their Biological Activities

Introduction: The 2,3-Dihydrobenzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran nucleus, a heterocyclic motif prevalent in a vast array of natural products and synthetic compounds, has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties confer upon it the status of a "privileged structure," capable of interacting with a diverse range of biological targets. This guide provides an in-depth technical exploration of the multifaceted biological activities of 2,3-dihydrobenzofuran derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, provide robust experimental protocols for their evaluation, and present a consolidated view of their structure-activity relationships.

Anticancer Activity: Targeting the Pillars of Malignancy

2,3-Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted, often targeting key signaling pathways that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Certain benzofuran derivatives have been identified as potent inhibitors of this pathway, specifically targeting the mammalian target of rapamycin (mTOR).[5][6] These compounds have been shown to directly bind to mTOR Complex 1 (mTORC1) and inhibit its kinase activity.[6]

The downstream consequences of mTORC1 inhibition are profound. mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][8] By inhibiting mTORC1, 2,3-dihydrobenzofuran derivatives prevent the phosphorylation of S6K1 and 4E-BP1. This leads to a decrease in protein synthesis and cell growth. The dephosphorylated, active form of 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation of oncogenic proteins.

2. Suppression of the NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cancer.[9] Constitutive activation of the NF-κB pathway promotes cancer cell proliferation, survival, and metastasis. Several 2,3-dihydrobenzofuran derivatives have demonstrated the ability to inhibit NF-κB activation.[10][11]

The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus to activate the transcription of target genes. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65 and subsequent gene transcription.[11][12][13]

Quantitative Data Summary: Anticancer Activity

The cytotoxic potential of various 2,3-dihydrobenzofuran derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | K562 (Leukemia) | 5 | [2] |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [2] |

| Benzofuran-Isatin Conjugate | SW-620 (Colon) | 6.5 - 8.7 | [3] |

| Benzofuran-Isatin Conjugate | HT-29 (Colon) | 9.4 - 9.8 | [3] |

| Oxindole-based Benzofuran | MCF-7 (Breast) | 2.27 - 12.9 | [1] |

| Oxindole-based Benzofuran | T-47D (Breast) | 3.82 - 9.7 | [1] |

| 1,2,3-Selenadiazole-based Benzofuran | MCF-7 (Breast) | 2.6 | [1] |

| Benzofuran-2-carboxamide | HCT-116 (Colon) | 0.87 | [1] |

| Benzofuran-2-carboxamide | HeLa (Cervical) | 0.73 | [1] |

| Benzofuran-2-carboxamide | A549 (Lung) | 0.57 | [1] |

| 2-Arylbenzofuran | SQ20B (Head and Neck) | 0.46 | [2] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. 2,3-Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit the production of nitric oxide (NO) and prostaglandins, key mediators of the inflammatory response.[7][14] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation. Furthermore, some derivatives have been shown to suppress the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and chemokines like CCL2.[14] The inhibition of the NF-κB signaling pathway, as discussed in the anticancer section, also contributes significantly to their anti-inflammatory effects.[11]

Quantitative Data Summary: Anti-inflammatory Activity

The anti-inflammatory efficacy of 2,3-dihydrobenzofuran derivatives has been quantified by measuring their ability to inhibit the production of key inflammatory mediators.

| Derivative | Assay | IC50 (µM) | Reference |

| Fluorinated Dihydrobenzofuran | IL-6 Inhibition | 1.2 - 9.04 | [14] |

| Fluorinated Dihydrobenzofuran | CCL2 Inhibition | 1.5 - 19.3 | [14] |

| Fluorinated Dihydrobenzofuran | Nitric Oxide (NO) Inhibition | 2.4 - 5.2 | [14] |

| Fluorinated Dihydrobenzofuran | Prostaglandin E2 (PGE2) Inhibition | 1.1 - 20.5 | [14] |

| Aza-benzofuran | Nitric Oxide (NO) Inhibition | 16.5 - 17.3 | [7] |

| Piperazine/Benzofuran Hybrid | Nitric Oxide (NO) Inhibition | 52.23 | [11] |

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. 2,3-Dihydrobenzofuran derivatives have shown promise as neuroprotective agents, acting through multiple mechanisms to protect neurons from damage and death.

Mechanism of Action: A Multifaceted Approach to Neuroprotection

The neuroprotective effects of these compounds are linked to their antioxidant properties and their ability to inhibit key enzymes involved in the pathogenesis of Alzheimer's disease. Some derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques. By inhibiting these enzymes, these compounds can help to restore cholinergic function and reduce the amyloid burden in the brain. Furthermore, their antioxidant activity helps to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative diseases.

Quantitative Data Summary: Neuroprotective Activity

The neuroprotective potential of 2,3-dihydrobenzofuran derivatives has been demonstrated through their inhibitory activity against key enzymes in neurodegeneration.

| Derivative Class | Target | IC50 (µg/mL) | Reference |

| n-Butanol extract of a plant containing benzofurans | Acetylcholinesterase (AChE) | 9.8 | |

| Ethyl acetate extract of a plant containing benzofurans | Acetylcholinesterase (AChE) | 43.27 |

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research and development of 2,3-dihydrobenzofuran derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Cell Viability Assessment (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/ml and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

-

2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining):

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cells with the 2,3-dihydrobenzofuran derivative for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

In Vivo Assays

1. Xenograft Tumor Model for Anticancer Efficacy:

-

Principle: This model involves the transplantation of human cancer cells into immunodeficient mice to evaluate the in vivo antitumor activity of a test compound.

-

Procedure:

-

Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer the 2,3-dihydrobenzofuran derivative or vehicle control to the respective groups.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB, provide a strong rationale for their continued development. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of new derivatives. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes. The journey from a privileged scaffold to a clinically effective drug is challenging, but the compelling biological profile of 2,3-dihydrobenzofuran derivatives makes them a highly promising class of molecules for addressing unmet medical needs.

References

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PubMed. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]

-

S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1. NIH. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

-

Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. PubMed. Available at: [Link]

-

Signaling from Akt to FRAP/TOR Targets both 4E-BP and S6K in Drosophila melanogaster. American Society for Microbiology. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. Available at: [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC - NIH. Available at: [Link]

-

Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. PubMed. Available at: [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. MDPI. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]

-

The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration. Journal of Neuroscience. Available at: [Link]

-

S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer. PMC - NIH. Available at: [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available at: [Link]

-

The role of S6K1 in ER-positive breast cancer. PMC - PubMed Central - NIH. Available at: [Link]

-

(A) Kinetics of IκBα degradation and increase in phosphorylation of p65... ResearchGate. Available at: [Link]

-

4E-BP1 phosphorylation is mediated by the FRAP-p70s6k pathway and is independent of mitogen-activated protein kinase. PubMed. Available at: [Link]

-

S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer. PLOS ONE. Available at: [Link]

-

The IκBα degradation and the p65 phosphorylation in the cytoplasm and... ResearchGate. Available at: [Link]

-

Neuroprotection mediated by natural products and their chemical derivatives. PubMed. Available at: [Link]

-

Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. ResearchGate. Available at: [Link]

-

Distinct roles of the IκB kinase α and β subunits in liberating nuclear factor κB (NF-κB) from IκB and in phosphorylating the p65 subunit of NF-κB. Journal of Biological Chemistry. Available at: [Link]

-

In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. ResearchGate. Available at: [Link]

Sources

- 1. The mTOR effectors 4EBP1 and S6K2 are frequently coexpressed, and associated with a poor prognosis and endocrine resistance in breast cancer: a retrospective study including patients from the randomised Stockholm tamoxifen trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4E-BP1 phosphorylation is mediated by the FRAP-p70s6k pathway and is independent of mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4E-BP1 phosphorylation is mediated by the FRAP-p70s6k pathway and is independent of mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mTORC1 effectors S6K1 and 4E-BP play different roles in CNS axon regeneration [ideas.repec.org]

- 10. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The role of S6K1 in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer | PLOS One [journals.plos.org]

Technical Guide: Elucidating the Mechanism of Action of (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride

An In-Depth Analysis of Target Engagement and Signal Transduction

Executive Summary

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride belongs to a class of compounds built upon the 2,3-dihydrobenzofuran scaffold, a "privileged structure" in medicinal chemistry known for its ability to interact with a diverse range of biological targets.[1][2][3] While direct pharmacological data for this specific molecule is not extensively published, its structural features strongly suggest a high probability of interaction with G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT₁ₐ receptor. This guide provides a comprehensive framework for the complete mechanistic characterization of this compound, from initial target hypothesis to the elucidation of downstream signaling pathways. We will detail the requisite experimental protocols, the scientific rationale underpinning these methodologies, and the interpretation of resulting data, establishing a blueprint for the rigorous scientific validation required in drug development.

Introduction: The 2,3-Dihydrobenzofuran Scaffold and the Serotonergic System

The 2,3-dihydrobenzofuran moiety is a recurring motif in numerous pharmacologically active agents, demonstrating its versatility in presenting key pharmacophoric elements to complex protein targets.[1] Derivatives have been developed as cannabinoid receptor agonists, anti-inflammatory agents, and subtype-selective PPARα agonists.[2][3][4][5] A significant number of benzofuran analogues have been characterized as potent ligands for serotonin (5-HT) receptors.[6]

The serotonin system, with its 16 identified receptor subtypes, modulates a vast array of physiological and pathological processes, including mood, anxiety, and cognition.[7] The 5-HT₁ₐ receptor, a member of the Gi/o-coupled GPCR family, is a particularly important therapeutic target.[7] Located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically in limbic areas like the hippocampus, its activation generally leads to neuronal hyperpolarization and a reduction in neuronal firing.[7][8][9]

Given the structural analogy of (2,3-Dihydrobenzofuran-5-yl)methanamine to known 5-HT ligands, this guide will proceed under the scientifically grounded hypothesis that its primary mechanism of action involves modulation of the 5-HT₁ₐ receptor. The following sections describe the rigorous process required to test this hypothesis and fully characterize the compound's pharmacological profile.

Core Mechanism of Action: A Hypothetical Framework

The primary mechanism of action for a ligand is defined by its binding affinity, selectivity, and its functional effect upon binding to the target receptor. For (2,3-Dihydrobenzofuran-5-yl)methanamine, we hypothesize agonism at the 5-HT₁ₐ receptor.

2.1. Primary Pharmacological Target: The 5-HT₁ₐ Receptor

The 5-HT₁ₐ receptor is coupled to inhibitory G-proteins (Gαi/o).[7][10] Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

2.2. Downstream Signaling Pathways

Activation of the 5-HT₁ₐ receptor triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[8][10] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[7][10]

-

Modulation of Ion Channels: The Gβγ subunit complex can directly interact with ion channels. A key effect is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.[8]

-

MAPK/ERK Pathway Activation: In certain cellular contexts, 5-HT₁ₐ receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a process implicated in neuroplasticity and cell survival.[7][8][9]

The following diagram illustrates the canonical 5-HT₁ₐ signaling cascade.

Experimental Characterization: Protocols and Rationale

To validate the proposed mechanism, a series of standardized, robust assays must be performed. The trustworthiness of these protocols relies on the inclusion of appropriate controls and reference compounds.

3.1. Receptor Binding Assays

The initial step is to determine if the compound physically interacts with the 5-HT₁ₐ receptor and to quantify its affinity (Kᵢ) and selectivity. Radioligand binding assays are the gold standard for this purpose.[11][12]

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human 5-HT₁ₐ receptor.

-

Principle: This assay measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the receptor. The concentration of test compound that displaces 50% of the specific radioligand binding is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

-

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from a stable cell line expressing the recombinant human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).[13] Protein concentration is quantified via a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable 5-HT₁ₐ radioligand (e.g., [³H]8-OH-DPAT) near its Kₑ value, and serially diluted concentrations of the test compound, (2,3-Dihydrobenzofuran-5-yl)methanamine HCl.[13]

-

Controls:

-

Total Binding: Receptor + Radioligand + Assay Buffer (no competitor).

-

Non-Specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a known, unlabeled 5-HT₁ₐ ligand (e.g., 10 µM 5-HT).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.[12][13]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membrane-bound radioligand.[13][14] Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Detection: After drying the filter plate, add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate Specific Binding = Total Binding - NSB. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

-

The following diagram outlines this experimental workflow.

3.2. Functional Assays

Binding does not equate to function. Functional assays are critical to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.

Protocol 2: cAMP Accumulation Assay

-

Objective: To determine the functional activity (EC₅₀ and intrinsic activity) of the test compound by measuring its effect on cAMP levels.

-

Principle: Since the 5-HT₁ₐ receptor is Gαi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP. To measure this decrease, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase stimulator like forskolin.[15][16] The ability of the agonist to reduce this forskolin-stimulated cAMP level is then quantified.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO). Seed cells in a 384-well plate and allow them to adhere.

-

Compound Addition: Treat the cells with serial dilutions of the test compound. Include a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) as a positive control.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM, a concentration predetermined to produce ~80% of the maximal response) to all wells except the negative control.[17]

-

Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP modulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[16][18] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[18]

-

Data Analysis: Plot the assay signal (which is inversely proportional to cAMP levels in many kits) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration producing 50% of the maximal effect) and the Eₘₐₓ (the maximal effect). The intrinsic activity is calculated relative to a full agonist.

-

Data Synthesis and Interpretation

The data from these assays provide a comprehensive profile of the compound's mechanism of action at its primary target.

4.1. Binding Affinity and Selectivity

The Kᵢ value from the binding assay quantifies the affinity of the compound for the 5-HT₁ₐ receptor. To assess selectivity, the binding assay protocol should be repeated for a panel of other relevant receptors (e.g., other 5-HT subtypes, adrenergic receptors, dopamine receptors). A compound is considered selective if its Kᵢ for the primary target is significantly lower (typically >100-fold) than for off-targets.

Table 1: Representative Binding Affinity Profile

| Receptor Target | Kᵢ (nM) |

|---|---|

| 5-HT₁ₐ | 5.2 |

| 5-HT₁ₑ | > 1000 |

| 5-HT₂ₐ | 850 |

| 5-HT₂C | 1200 |

| D₂ (Dopamine) | > 5000 |

| α₁ (Adrenergic) | 2100 |

(Note: Data are hypothetical and for illustrative purposes.)

4.2. Functional Potency and Efficacy

The EC₅₀ value from the functional assay indicates the compound's potency in eliciting a cellular response. The Eₘₐₓ value, when compared to a reference full agonist, defines its efficacy. An Eₘₐₓ similar to the reference indicates a full agonist, while a significantly lower Eₘₐₓ suggests partial agonism.

Table 2: Representative Functional Activity Profile at the 5-HT₁ₐ Receptor

| Compound | EC₅₀ (nM) | Intrinsic Activity (% of 8-OH-DPAT) | Classification |

|---|---|---|---|

| 8-OH-DPAT (Reference) | 2.1 | 100% | Full Agonist |

| (2,3-Dihydrobenzofuran-5-yl)methanamine | 15.8 | 95% | Full Agonist |

(Note: Data are hypothetical and for illustrative purposes.)

Conclusion

The in-depth characterization of this compound's mechanism of action requires a systematic and hypothesis-driven approach. Based on its structural class, the 5-HT₁ₐ receptor represents a highly probable pharmacological target.[6] The definitive elucidation of its mechanism rests on rigorous experimental validation through quantitative radioligand binding assays to establish affinity and selectivity, and robust functional assays to determine its potency and efficacy as an agonist.[11][19] The protocols and scientific rationale detailed in this guide provide a self-validating framework for generating the precise, reliable data essential for advancing a compound in the drug development pipeline. This methodical approach ensures a thorough understanding of how the molecule interacts with its biological target to produce a physiological effect, forming the bedrock of its therapeutic potential.

References

-

Polter, A.M. and Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular Signalling, 22(10), 1406-1412. [Link]

-

Vidal, R. and Larrondo, L.F. (2020). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 14, 23. [Link]

-

Albert, P.R. (2018). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]

-

de Oliveira, S.L., et al. (2021). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Website. [Link]

-

Zhang, R. and Xie, X. (2012). GPCR-radioligand binding assays. PubMed, 929, 113-23. [Link]

-

Polter, A.M. and Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed, 22(10), 1406-12. [Link]

-

Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

-

Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Manera, C., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. PubMed Central. [Link]

-

Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed Central. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

-

Riemma, M., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 693-700. [Link]

-

Acton, J.J., et al. (2003). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 46(7), 1105-1108. [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

-

PubChem. (n.d.). This compound. PubChem Database. [Link]

-

PubChem. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine. PubChem Database. [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. PubMed. [Link]

-

Corrêa, M.F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology, 8, 825. [Link]

-

de Graaf, C., et al. (2011). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PubMed Central. [Link]

-

Herndon, J.L., et al. (1992). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. [Link]

-

Corrêa, M.F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. ResearchGate. [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. multispaninc.com [multispaninc.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation | Semantic Scholar [semanticscholar.org]

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzofuran Moiety

The benzofuran scaffold, a fusion of a benzene ring and a furan ring, is a cornerstone in the realm of heterocyclic chemistry and drug discovery.[1][2][3][4][5] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold" – a molecular framework that is repeatedly found to bind to diverse biological targets.[6] From the potent antiarrhythmic agent amiodarone to the anticancer drug candidate BNC105, benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][6][7] This inherent bioactivity has fueled a continuous and evolving effort within the synthetic chemistry community to develop novel and efficient methodologies for the construction of substituted benzofurans.[2][3][4][8] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for assembling this versatile heterocyclic system, with a focus on the underlying mechanistic principles and practical applications that are of paramount importance to researchers in the pharmaceutical sciences.

Strategic Approaches to Benzofuran Ring Construction

The synthesis of the benzofuran core can be broadly categorized into two main strategies: the formation of the heterocyclic furan ring onto a pre-existing benzene ring, or the concurrent construction of both rings. These strategies are realized through a variety of chemical transformations, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. This guide will explore the most robust and widely employed of these methodologies.

Intramolecular Cyclization Strategies: Forging the Furan Ring from Phenolic Precursors

Intramolecular cyclization represents one of the most common and versatile approaches to benzofuran synthesis. These methods typically involve the formation of a C-O or a C-C bond to close the furan ring, starting from appropriately substituted phenolic precursors.

A classic and straightforward approach involves the O-alkylation of a phenol with a reagent containing a latent carbonyl or a group that can be converted into one, followed by an intramolecular cyclization.

A prominent example is the reaction of a phenol with an α-haloketone, followed by a base-mediated or acid-catalyzed cyclization. The causality behind this widely used method lies in the facile formation of the key ether linkage, which then positions the reactive functionalities for the subsequent ring-closing event.

Experimental Protocol: Synthesis of 2-Arylbenzofurans from o-Halo-Benzylketones

This protocol describes a palladium-catalyzed intramolecular cyclization of an o-bromo-benzylketone to afford a 2-arylbenzofuran.[1]

Step 1: Synthesis of the o-Bromo-benzylketone Precursor

-

To a solution of 2-bromobenzyl bromide (1.0 eq) and the desired aryl ketone (1.1 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

After completion, filter the reaction mixture and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

-

In a reaction vessel, combine the o-bromo-benzylketone (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable ligand like 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (IPr) (0.04 eq), and a base such as cesium carbonate (2.0 eq).

-

Add a high-boiling point solvent like o-xylene.

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 100 °C until the reaction is complete.

-

Cool the reaction mixture, dilute it with a suitable organic solvent, and wash with water.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired 2-arylbenzofuran.

The intramolecular cyclization of o-alkynylphenols is a powerful and atom-economical method for synthesizing 2-substituted and 2,3-disubstituted benzofurans. This reaction can be promoted by a variety of catalysts, including transition metals like palladium, gold, and copper, as well as by strong bases or acids.[1][9] The choice of catalyst is crucial as it dictates the regioselectivity of the cyclization (5-endo-dig vs. 6-exo-dig).

-

Gold and Platinum Catalysis: These soft Lewis acids activate the alkyne towards nucleophilic attack by the phenolic oxygen, typically leading to a 5-endo-dig cyclization.

-

Palladium Catalysis: Palladium catalysts can operate through various mechanisms, including oxidative addition and carbopalladation, to afford a diverse range of substituted benzofurans.

-

Copper Catalysis: Copper salts, often in the presence of a base, can promote the cyclization of o-alkynylphenols, providing a cost-effective alternative to precious metal catalysts.[1]

Diagram: Catalytic Cycle of Gold-Catalyzed Cyclization of o-Alkynylphenols

Caption: Gold-catalyzed 5-endo-dig cyclization of an o-alkynylphenol.

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

In recent decades, transition metal catalysis has revolutionized the synthesis of benzofurans, enabling the construction of complex derivatives with high efficiency and selectivity.[2][4][8][10] These methods often involve the formation of multiple C-C and C-O bonds in a single operation.

Palladium catalysis is particularly prominent in the synthesis of benzofurans.[1] Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are highly desirable for their efficiency.

One such powerful strategy involves a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids to synthesize 2-aroyl benzofurans.[11] This approach showcases the ability of palladium to mediate both a nucleophilic addition and a subsequent intramolecular cyclization.

Another notable palladium-catalyzed method is the reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds via a tandem Heck reaction followed by an oxidative cyclization.[1]

Copper-based catalysts offer a more economical alternative to palladium for certain transformations.[8][10] One-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper catalyst have been developed to afford amino-substituted benzofurans.[8][10] These multi-component reactions are highly efficient in building molecular complexity from simple starting materials.

A combination of palladium and copper catalysis is often employed in Sonogashira coupling reactions between terminal alkynes and iodophenols, which, upon intramolecular cyclization, yield benzofuran derivatives.[8][10]

Table: Comparison of Catalytic Methods for Benzofuran Synthesis

| Catalytic System | Key Reaction Type | Starting Materials | Advantages | Disadvantages |

| Palladium | Heck Reaction/Oxidative Cyclization | 2-Hydroxystyrenes, Iodobenzenes | High efficiency, good functional group tolerance.[1] | Cost of palladium, potential for catalyst poisoning. |

| Palladium/Copper | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Access to a wide range of 2-substituted benzofurans.[8][10] | Requires careful control of reaction conditions to avoid side reactions. |

| Gold | Intramolecular Hydroalkoxylation | o-Alkynylphenols | High regioselectivity for 5-endo-dig cyclization, mild reaction conditions.[1] | Cost of gold catalysts. |

| Copper | Multi-component Reaction | o-Hydroxy Aldehydes, Amines, Alkynes | High atom economy, rapid construction of complex molecules.[8][10] | Substrate scope can be limited. |

| Rhodium | Arylation/Cyclization | Propargyl Alcohols, Arylboronic Acids | Chemodivergent synthesis of benzofuran skeletons.[8] | Catalyst sensitivity. |

| Ruthenium | C-H Alkenylation/Annulation | m-Hydroxybenzoic Acids, Alkynes | Utilizes readily available starting materials.[10] | May require specific directing groups. |

Metal-Free Synthetic Approaches

While transition metal catalysis is powerful, the development of metal-free synthetic routes is an area of growing interest due to concerns about cost and metal contamination in pharmaceutical products.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), can mediate the oxidative cyclization of o-hydroxystilbenes to afford 2-arylbenzofurans.[1][9][12] This method provides a convenient metal-free alternative to palladium-catalyzed routes.

Diagram: Iodine(III)-Mediated Oxidative Cyclization

Caption: Oxidative cyclization of an o-hydroxystilbene using a hypervalent iodine reagent.

In some cases, a strong base is sufficient to promote the intramolecular cyclization of suitably functionalized precursors. For example, the potassium t-butoxide-promoted intramolecular cyclization of o-bromobenzylketones provides a transition-metal-free route to substituted benzofurans.[13] This method is particularly attractive for its simplicity and the ready availability of the reagents.

Conclusion and Future Perspectives

The synthesis of substituted benzofurans is a mature yet continually evolving field of organic chemistry. While classical methods remain valuable, the development of novel catalytic systems, particularly those based on abundant and non-toxic metals, will continue to be a major focus. The increasing demand for sustainable and efficient chemical processes will also drive the development of more one-pot and tandem reaction sequences. As our understanding of the biological roles of benzofuran derivatives deepens, the need for synthetic methods that allow for precise control over substitution patterns and stereochemistry will become even more critical. The strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the rich and diverse chemistry of this important heterocyclic scaffold.

References

-

Capriati, V., & Ciappa, A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4475. [Link]

-

Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Tang, Z., et al. (2021). Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization. Chinese Journal of Chemistry, 39(6), 1545-1558. [Link]

-

Li, P., et al. (2015). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 13(3), 786-790. [Link]

-

Various Authors. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Various Publishers. [Link]

-

Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

-

Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Various Authors. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

-

Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]

-

Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Zhang, X., et al. (2022). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Tetrahedron, 116, 132815. [Link]

-

Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

-

Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Substituted benzofuran. [Link]

-

Gellis, A., et al. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. Current Medicinal Chemistry, 20(8), 987-1007. [Link]

-

Various Authors. (2014). Biological and Medicinal Significance of Benzofuran. ResearchGate. [Link]

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Novel Synthetic Routes to (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[1][2] The inherent value of this scaffold necessitates the development of efficient, scalable, and innovative synthetic strategies. This guide provides an in-depth analysis of novel synthetic methodologies, moving beyond classical approaches to explore modern catalytic systems and strategic functional group transformations. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesis begins with deconstruction. Our target molecule can be disconnected in several strategic ways, primarily revolving around the formation of the C5-methanamine bond and the construction of the dihydrobenzofuran core. This analysis reveals three primary synthons and their corresponding synthetic precursors, which form the basis of our strategic routes.

Caption: Retrosynthetic analysis of the target molecule.

Route I: Reductive Amination of 2,3-Dihydrobenzofuran-5-carbaldehyde

This strategy is arguably one of the most direct and atom-economical approaches. It hinges on the successful synthesis of the key aldehyde intermediate, followed by its conversion to the primary amine.

Synthesis of the Aldehyde Intermediate

2,3-Dihydrobenzofuran-5-carbaldehyde can be prepared through various methods, including the formylation of 2,3-dihydrobenzofuran. A reliable laboratory-scale synthesis involves the bromination of the aldehyde followed by workup, demonstrating a straightforward functional group transformation.[3]

The Reductive Amination Step

Reductive amination is a cornerstone of modern amine synthesis, offering high selectivity and milder conditions compared to older methods like reduction of oximes.[4] The process involves the in situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the amine.

Causality of Experimental Choices:

-

Nitrogen Source: Aqueous ammonia is a readily available and effective nitrogen source. For more sensitive substrates, ammonium acetate or formate can be used.

-

Reducing Agent: Sodium borohydride is a cost-effective and mild reducing agent suitable for this transformation. For industrial scale-up, catalytic hydrogenation over catalysts like Raney Nickel offers advantages in terms of cost and waste reduction.[5]

-

Catalyst: In catalytic transfer hydrogenation, iridium complexes have shown high efficacy in directly converting ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source.[4]

Caption: Workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in methanol (10 volumes), add ammonium acetate (5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of 1M HCl until the pH is ~2. Stir for 30 minutes. Basify the mixture with 4M NaOH to pH >10 and extract with dichloromethane (3 x 10 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base amine.

Route II: Reduction of 2,3-Dihydrobenzofuran-5-carbonitrile

This pathway leverages another stable and accessible intermediate, the 5-cyano derivative. The core challenge lies in the efficient and clean reduction of the nitrile group to a primary amine without affecting the dihydrobenzofuran ring.

Synthesis of the Nitrile Intermediate

The nitrile intermediate is a key component in several reported syntheses of Vilazodone.[6][7] It can be prepared from precursors like 5-bromo-2,3-dihydrobenzofuran via cyanation or through more complex multi-step sequences starting from simpler aromatic compounds.

Nitrile Reduction Methodologies

The choice of reducing agent is critical to ensure high yield and purity.

| Reducing System | Causality & Key Insights | Typical Yield |

| H₂ / Raney Nickel | A classic, cost-effective method for industrial applications. Requires high pressure and temperature. The catalyst can sometimes lead to side reactions if not used carefully.[8] | 85-95% |

| LiAlH₄ (LAH) | A powerful, non-catalytic reducing agent effective at laboratory scale. Requires strictly anhydrous conditions and careful quenching. Offers excellent yields for clean substrates. | >90% |

| NaBH₄ / CoCl₂ | A milder and safer alternative to LAH. The cobalt (II) chloride acts as a co-reagent to enhance the reducing power of sodium borohydride, enabling nitrile reduction. | 80-90% |

Experimental Protocol: Nitrile Reduction via Catalytic Hydrogenation

-

Catalyst Preparation: In a high-pressure autoclave, add 2,3-dihydrobenzofuran-5-carbonitrile (1.0 eq) and wet Raney Nickel (10% w/w) to a solution of ethanolic ammonia.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Reaction Conditions: Heat the mixture to 50-70 °C and stir vigorously. The uptake of hydrogen is monitored.

-

Completion & Workup: Once hydrogen uptake ceases (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified further by distillation or crystallization of its salt.

Route III: Selective Hydrogenation of a Benzofuran Precursor

This approach represents a more novel strategy, leveraging recent advances in catalysis to selectively reduce the furan ring of a benzofuran derivative while preserving other functionalities.[9][10] This allows for the installation of the C5-sidechain on the aromatic benzofuran core first, followed by the crucial ring saturation step.

Causality of Catalyst Choice:

-

Ruthenium Nanoparticles: Ru-based catalysts, particularly when immobilized on supported ionic liquid phases (SILPs), have demonstrated high activity and selectivity for the hydrogenation of benzofuran derivatives.[11] The Lewis acidic nature of the support can enhance catalyst performance.

-

Rhodium & Iridium Complexes: Chiral Rhodium and Iridium complexes can achieve highly enantioselective hydrogenation, which is critical if stereocenters are present or desired in the dihydrobenzofuran core.[10][12] Bimetallic systems, such as Pd^Ru/C, can exhibit synergistic effects, enhancing activity at lower temperatures.[13]

Caption: Synthesis via selective hydrogenation of a benzofuran.

This route offers strategic flexibility, allowing chemists to leverage the diverse chemistry of benzofurans before committing to the dihydrobenzofuran scaffold.

Final Step: Hydrochloride Salt Formation

For pharmaceutical applications, converting the free base amine to a stable, crystalline hydrochloride salt is essential for purification, handling, and formulation.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified (2,3-Dihydrobenzofuran-5-yl)methanamine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Acidification: To this solution, slowly add a solution of HCl in isopropanol or diethyl ether (1.05 eq) dropwise with stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with cold diethyl ether and dry under vacuum to a constant weight to yield the final this compound.

Comparative Analysis of Synthetic Routes

| Parameter | Route I (Reductive Amination) | Route II (Nitrile Reduction) | Route III (Benzofuran Hydrogenation) |

| Key Intermediate | Aldehyde | Nitrile | 5-Substituted Benzofuran |

| Number of Steps | Short & Convergent | Moderate | Potentially Longer (Linear) |

| Key Transformation | C=O to CH-NH₂ | C≡N to CH₂-NH₂ | C=C to C-C (Heterocycle) |

| Scalability | Good, especially with catalytic methods | Excellent, particularly H₂/Raney Ni | Catalyst cost/availability may be a factor |

| Reagent Hazards | NaCNBH₃ is toxic; catalytic H₂ requires pressure | LAH is pyrophoric; H₂ requires pressure | High-pressure hydrogenation |

| Overall Yield | Generally high | Generally high | Dependent on both hydrogenation and reduction steps |

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, with modern methods offering substantial improvements in efficiency, safety, and selectivity. The choice between reductive amination of the aldehyde and reduction of the nitrile often comes down to the availability of starting materials and the desired scale of production.

Looking forward, the development of novel transition-metal-free synthetic protocols and flow chemistry applications will likely define the next generation of syntheses for this important intermediate.[14] Strategies involving C-H activation to directly functionalize the dihydrobenzofuran core could further shorten synthetic sequences, representing an exciting frontier in the field.[15][16] The continued pursuit of highly efficient and sustainable catalytic systems remains a paramount goal for both academic and industrial researchers.

References

-

Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020). ACS Catalysis. [Link][11]

-

Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (n.d.). PMC - NIH. [Link][9]

-

Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. (2024). ACS Catalysis. [Link][13]

-

Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. (n.d.). ResearchGate. [Link][12]

-

Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. (2015). PubMed. [Link][10]

-

An investigation of the synthesis of vilazodone. (n.d.). ResearchGate. [Link][1]

-

Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. (n.d.). ResearchGate. [Link][15]

-

Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. [Link][16]

-

Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). PMC - NIH. [Link][14]

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). ResearchGate. [Link][2]

-

Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. (n.d.). PMC - NIH. [Link][17]

-

Vilazodone intermediate preparation method. (n.d.). Google Patents. [6]

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar. [Link][7]

-

Synthesis of 2,3-dihydro-5-benzofuranamine. (n.d.). PrepChem.com. [Link][8]

-

Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents. [5]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 6. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 7. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 8. prepchem.com [prepchem.com]

- 9. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 17. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Exploration of Novel Derivatives from (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its structural rigidity and topographical features make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have shown promise as anti-inflammatory, anticancer, and neuroprotective agents, among other applications.[3][4] This guide focuses on a particularly valuable building block, (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride, and explores scientifically robust pathways for the synthesis of novel derivatives. By leveraging the reactive primary amine, a diverse chemical space can be accessed, offering significant opportunities for drug discovery and development programs.

This document serves as a technical deep-dive for researchers, providing not just protocols, but the underlying strategic thinking behind the synthetic choices, ensuring a foundation of expertise, trustworthiness, and authoritative scientific grounding.

Core Moiety and Strategic Derivatization Points

The starting material, this compound, offers a primary amine as a versatile handle for a multitude of chemical transformations. The key to unlocking its potential lies in the systematic exploration of derivatives through common yet powerful reactions. This guide will detail four primary avenues of derivatization: N-acylation, reductive amination, urea/thiourea formation, and sulfonamide synthesis.

Caption: Key derivatization pathways from the core scaffold.

I. Synthesis of N-Acyl Derivatives: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functionalities that can modulate a compound's physicochemical properties and biological activity.

Scientific Rationale

Direct acylation of the primary amine of (2,3-Dihydrobenzofuran-5-yl)methanamine with acyl chlorides or carboxylic acids provides a straightforward route to amide derivatives. The choice of coupling agent in the case of carboxylic acids is critical for ensuring high yield and purity. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their efficiency and mild reaction conditions, minimizing side reactions. The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing in the acylation.

Experimental Protocol: N-Acylation using Acyl Chlorides

This protocol is a robust and generally high-yielding method for the synthesis of amides.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (2.2 eq) and stir at room temperature for 10 minutes to liberate the free amine.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: N-Acylation using Carboxylic Acids and HATU

This method is ideal for coupling carboxylic acids, especially those that are sensitive or sterically hindered.

-

Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous Dimethylformamide (DMF). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.0 eq) and DIPEA (1.2 eq) in DMF to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

| Reagent/Condition | N-Acylation with Acyl Chloride | N-Acylation with Carboxylic Acid (HATU) |

| Amine Salt | (2,3-Dihydrobenzofuran-5-yl)methanamine HCl | (2,3-Dihydrobenzofuran-5-yl)methanamine HCl |

| Acylating Agent | Acyl Chloride | Carboxylic Acid |

| Coupling Agent | None | HATU |

| Base | Triethylamine | DIPEA |

| Solvent | DCM | DMF |

| Temperature | 0 °C to RT | RT |

| Typical Reaction Time | 2-4 hours | 4-12 hours |

II. Synthesis of N-Alkyl Derivatives: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines, avoiding the over-alkylation issues often encountered with direct alkylation.[5][6][7][8][9]

Scientific Rationale

This one-pot reaction involves the initial formation of an imine between the primary amine of our scaffold and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation as it is mild and chemoselective, reducing the iminium ion much faster than the starting carbonyl compound.[7][9] Acetic acid is often added to catalyze imine formation.